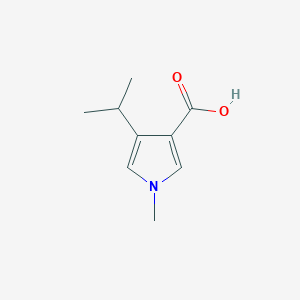
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the first position, an isopropyl group at the fourth position, and a carboxylic acid group at the third position. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-2-methyl-1,3-diaminopropane with diethyl oxalate under acidic conditions can yield the desired pyrrole derivative. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents include halogens and nitrating agents.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Scientific Research Applications
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
4-Isopropyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its reactivity and interactions.
1-Methyl-4-(propan-2-yl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical behavior and applications.
The unique combination of substituents in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
351416-88-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-10(3)5-8(7)9(11)12/h4-6H,1-3H3,(H,11,12) |
InChI Key |
ZVSHVRDSVAEMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
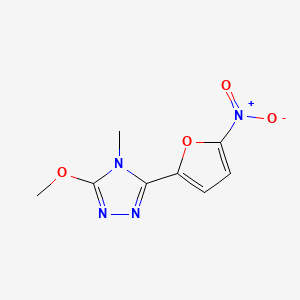
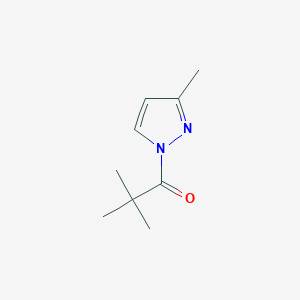

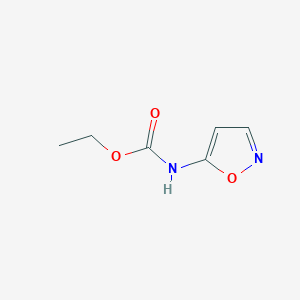
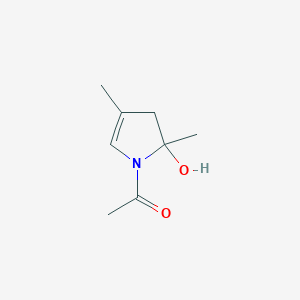
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
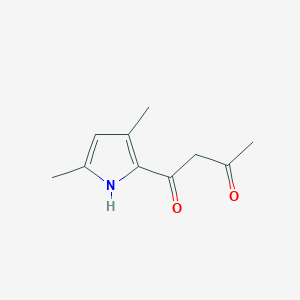
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
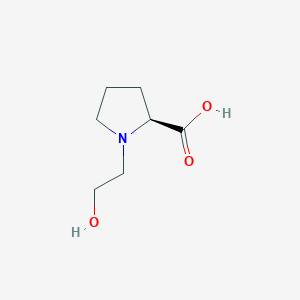

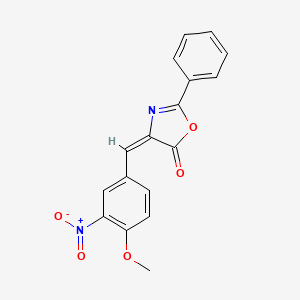
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
